Thiazole, 2-methoxy-5-methyl-
Description
Significance of Thiazole (B1198619) Heterocycles in Chemical Sciences
Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. wikipedia.org This unique arrangement imparts a distinct set of chemical and physical properties that have made them a cornerstone in various scientific disciplines. numberanalytics.commdpi.com
The discovery of thiazole dates back to the late 19th century, with the pioneering work of Hantzsch and Hofmann in 1887. tandfonline.come-bookshelf.de The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains one of the most common and versatile methods for constructing the thiazole ring. wikipedia.orgresearchgate.net
The thiazole ring is a planar, aromatic system due to the delocalization of π-electrons, which contributes to its stability. wikipedia.orgnumberanalytics.com This aromaticity is a key feature, influencing its reactivity and interactions. The molecular formula for the parent thiazole is C₃H₃NS. wikipedia.org The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic environment. The nitrogen atom provides a site for basicity, although it is less basic than pyridine (B92270) due to the electron-withdrawing effect of the sulfur atom. numberanalytics.com The ring possesses distinct reactive positions, with C5 being the primary site for electrophilic substitution and the proton at C2 being the most acidic and susceptible to deprotonation. wikipedia.orgmdpi.comijper.org
The significance of the thiazole moiety is underscored by its presence in a wide array of natural products and synthetic compounds with diverse applications. britannica.comtaylorandfrancis.com In the realm of medicinal chemistry, thiazole derivatives are integral components of numerous drugs, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comfabad.org.trkuey.net Notable examples of thiazole-containing drugs include the vitamin thiamine (B1217682) (B1), penicillin, and the anticancer agent dabrafenib. mdpi.combritannica.comnih.gov
Beyond pharmaceuticals, thiazole derivatives have found applications in materials science, where their unique electronic and optical properties are harnessed for the development of organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. kuey.net They are also used in the synthesis of dyes and as flavorings in the food industry. britannica.comtaylorandfrancis.com The versatility of the thiazole scaffold continues to drive research into new synthetic methodologies and applications. researchgate.net
The Compound Thiazole, 2-methoxy-5-methyl- within the Scope of Substituted Thiazoles
Within the vast family of thiazole derivatives, Thiazole, 2-methoxy-5-methyl- (CAS No. 38205-64-0) represents a specific substitution pattern that warrants dedicated investigation. nih.gov
Thiazole, 2-methoxy-5-methyl- features a methoxy (B1213986) group at the 2-position and a methyl group at the 5-position of the thiazole ring. ontosight.ai The placement of these substituents significantly influences the electronic properties and steric environment of the core heterocycle. The methoxy group, being an electron-donating group, can affect the reactivity of the ring, while the methyl group can provide steric bulk and influence binding interactions with biological targets. ontosight.ainih.gov
A number of structurally related analogues have been synthesized and studied. For instance, 2-methoxy-4-methyl-thiazole-5-carboxylic acid and its ethyl ester are known compounds. sigmaaldrich.comfluorochem.co.uk The study of such analogues, where the position and nature of substituents are varied, is crucial for understanding structure-activity relationships (SAR). For example, research on other substituted thiazoles has shown that the presence and position of a methoxy group can be critical for biological activity, such as in certain anticancer and antimicrobial agents. nih.govnih.gov The synthesis of various N-hydroxy-, N-methoxy-, and N-ethoxybenzoyl derivatives of 5-methylthiazol-2-amine has also been reported, highlighting the chemical tractability of the 5-methylthiazole (B1295346) scaffold for creating diverse derivatives. bohrium.com
The focused academic investigation of Thiazole, 2-methoxy-5-methyl- is driven by several key factors. The thiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. researchgate.netresearchgate.net The specific substitution pattern of a methoxy group at the 2-position and a methyl group at the 5-position presents a unique combination of electronic and steric properties that may lead to novel biological activities.
The methoxy group, in particular, is a common feature in many bioactive molecules and can influence properties such as metabolic stability and receptor binding affinity. nih.gov The methyl group at the 5-position can also play a crucial role in directing interactions and enhancing selectivity for specific biological targets. researchgate.net Therefore, the synthesis and detailed characterization of Thiazole, 2-methoxy-5-methyl- provide a valuable building block for the development of new chemical entities with potential applications in drug discovery and materials science. researchgate.netontosight.ai The exploration of its chemical reactivity and potential to be incorporated into larger, more complex molecules is a significant area of contemporary research.
Compound Data Tables
Table 1: Physicochemical Properties of Thiazole, 2-methoxy-5-methyl-
| Property | Value | Source |
| Molecular Formula | C₅H₇NOS | chemicalbook.com |
| Molecular Weight | 129.18 g/mol | nih.gov |
| CAS Number | 38205-64-0 | nih.gov |
| Appearance | Yellow amber clear liquid (est.) | thegoodscentscompany.com |
| Boiling Point | 117.00 °C @ 34.00 mm Hg | thegoodscentscompany.com |
| Specific Gravity | 1.14600 to 1.15400 @ 25.00 °C | thegoodscentscompany.com |
| Refractive Index | 1.51500 to 1.52000 @ 20.00 °C | thegoodscentscompany.com |
| Flash Point | 147.00 °F (63.89 °C) TCC | thegoodscentscompany.com |
| logP (o/w) | 0.336 (est.) | thegoodscentscompany.com |
| Water Solubility | 3822 mg/L @ 25 °C (est.) | thegoodscentscompany.com |
Table 2: Spectroscopic Data of Thiazole, 2-methoxy-5-methyl- Detailed spectroscopic data for this specific compound is not readily available in the public domain. However, based on related structures and general principles of spectroscopy, the following can be anticipated:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.8-4.0 ppm), the methyl protons (singlet, ~2.3-2.5 ppm), and the C4-H proton of the thiazole ring (singlet, ~7.0-7.5 ppm). |
| ¹³C NMR | Resonances for the five carbon atoms of the substituted thiazole ring and the two substituent carbons. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 129.18. |
| IR Spectroscopy | Characteristic absorption bands for C-O-C stretching (methoxy group), C=N stretching, and other vibrations associated with the thiazole ring. |
Structure
3D Structure
Properties
Molecular Formula |
C5H7NOS |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-methoxy-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H7NOS/c1-4-3-6-5(7-2)8-4/h3H,1-2H3 |
InChI Key |
BXCQFENOCNHSBO-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)OC |
Canonical SMILES |
CC1=CN=C(S1)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques in Research on Thiazole, 2 Methoxy 5 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of molecules in solution. For Thiazole (B1198619), 2-methoxy-5-methyl-, both ¹H and ¹³C NMR provide critical data for structural confirmation.
The ¹H NMR spectrum of Thiazole, 2-methoxy-5-methyl- is expected to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule: the methoxy (B1213986) group protons, the C5-methyl protons, and the C4-proton on the thiazole ring.
The chemical shifts (δ) are influenced by the electronic environment of each proton. The methoxy group (-OCH₃) protons are deshielded by the adjacent oxygen atom and are expected to appear as a sharp singlet. The C5-methyl group (-CH₃) protons, attached directly to the heterocyclic ring, will also produce a singlet. The lone proton at the C4 position of the thiazole ring is in an electron-deficient environment, leading to a downfield chemical shift. Based on data from analogous compounds such as 2-methoxythiazole (B88229) and various methylthiazoles, the predicted chemical shifts can be summarized. chemicalbook.comnih.govnih.gov For instance, in related 2-amino-5-methylthiazole (B129938) derivatives, the C5-methyl protons typically resonate around δ 2.30 ppm, while methoxy groups attached to aromatic systems are often found near δ 3.83 ppm. nih.govnih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for Thiazole, 2-methoxy-5-methyl-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ (Methoxy) | ~3.9 - 4.1 | Singlet (s) | 3H |
| C5-CH₃ (Methyl) | ~2.4 - 2.6 | Singlet (s) | 3H |
| C4-H (Thiazole Ring) | ~7.0 - 7.2 | Singlet (s) | 1H |
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For Thiazole, 2-methoxy-5-methyl-, five distinct signals are anticipated: three for the thiazole ring carbons (C2, C4, and C5), one for the methoxy carbon, and one for the C5-methyl carbon.
The C2 carbon, bonded to both a nitrogen and an oxygen atom, is significantly deshielded and appears furthest downfield. The C4 and C5 carbons of the thiazole ring resonate in the typical aromatic/heterocyclic region. The methoxy carbon appears in a characteristic range, generally around 55-60 ppm. rsc.orgscielo.org.za The C5-methyl carbon, being an sp³-hybridized carbon, is found at the highest field (most upfield). Data from related structures like 2-amino-5-methylthiazole show ring carbons in the δ 110-165 ppm range and the methyl carbon around δ 12-15 ppm. chemicalbook.commdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for Thiazole, 2-methoxy-5-methyl-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (O-C=N) | ~165 - 170 |
| C4 (Ring CH) | ~120 - 125 |
| C5 (Ring C-CH₃) | ~135 - 140 |
| -OCH₃ (Methoxy) | ~56 - 59 |
| C5-CH₃ (Methyl) | ~12 - 15 |
NMR spectroscopy is a powerful technique for investigating molecular dynamics, including the conformational preferences of flexible groups. nih.gov For Thiazole, 2-methoxy-5-methyl-, the primary conformational flexibility arises from the rotation of the methoxy group around the C2-O bond. The orientation of the methoxy group (either planar with the ring or perpendicular to it) can have significant effects on the chemical shifts of nearby nuclei due to anisotropic effects.
Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the spatial proximity between the methoxy protons and the C4-H proton. A strong NOE signal between these protons would suggest a preferred conformation where the methoxy group lies syn-planar to the C4-H bond. Furthermore, variable temperature NMR studies can reveal information about the energy barrier to rotation. Changes in the chemical shifts or the coalescence of signals upon heating can be used to calculate the thermodynamic parameters of the conformational equilibrium. rsc.orgnih.gov
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of Thiazole, 2-methoxy-5-methyl- is characterized by absorptions corresponding to the vibrations of the thiazole ring and its substituents.
Key expected absorptions include C-H stretching vibrations from the methyl groups (typically below 3000 cm⁻¹) and the aromatic C4-H (typically above 3000 cm⁻¹). The thiazole ring itself gives rise to a series of characteristic skeletal vibrations, including C=N and C=C stretching modes, in the 1600-1400 cm⁻¹ region. cdnsciencepub.comresearchgate.net The C-O stretching vibrations of the methoxy group are expected to produce strong bands in the 1300-1000 cm⁻¹ range. Detailed analysis of the IR spectra of various methylthiazoles provides a strong basis for these assignments. cdnsciencepub.comcdnsciencepub.com
Table 3: Predicted Characteristic IR Absorption Bands for Thiazole, 2-methoxy-5-methyl-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | C4-H | ~3050 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | ~2850 - 2980 | Medium-Strong |
| C=N Stretch | Thiazole Ring | ~1580 - 1620 | Medium |
| C=C Stretch | Thiazole Ring | ~1450 - 1550 | Medium-Strong |
| C-O Stretch (Asymmetric) | Ar-O-CH₃ | ~1240 - 1280 | Strong |
| C-O Stretch (Symmetric) | Ar-O-CH₃ | ~1020 - 1060 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Structure
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of Thiazole, 2-methoxy-5-methyl- is expected to be dominated by π→π* and n→π* transitions associated with the conjugated π-system of the thiazole ring and the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms.
Thiazole derivatives typically exhibit strong absorption bands in the ultraviolet region, usually between 200 and 300 nm. scielo.org.za The methoxy group, acting as an auxochrome, can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted thiazole ring. The specific λmax values depend on the solvent polarity. While emission (fluorescence) is not always prominent in simple thiazoles, analysis of any emissive properties can provide further information about the excited electronic states. Studies on related thiazole compounds show absorption bands corresponding to these electronic transitions in the UV region. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk The molecular formula of Thiazole, 2-methoxy-5-methyl- is C₅H₇NOS, giving it a molecular weight of 129.18 g/mol . chemicalbook.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 129. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely include:
Loss of a methyl radical (•CH₃): Cleavage of the C5-CH₃ bond would result in a fragment ion at m/z 114.
Loss of a methoxy radical (•OCH₃): Alpha-cleavage at the C2 position would lead to the loss of the methoxy group, producing an ion at m/z 98.
Loss of carbon monoxide (CO): A common rearrangement for methoxy-substituted heterocycles can lead to the expulsion of a neutral CO molecule, resulting in a fragment at m/z 101.
Thiazole ring cleavage: The heterocyclic ring can undergo characteristic fragmentation, leading to smaller ions that can help confirm the core structure. msu.edulibretexts.org
Table 4: Predicted Key Fragments in the Mass Spectrum of Thiazole, 2-methoxy-5-methyl-
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 129 | [C₅H₇NOS]⁺˙ (Molecular Ion) | - |
| 114 | [M - CH₃]⁺ | •CH₃ |
| 98 | [M - OCH₃]⁺ | •OCH₃ |
| 101 | [M - CO]⁺˙ | CO |
X-ray Diffraction (XRD) for Crystallographic Structure Determination
X-ray diffraction is a powerful technique to determine the precise arrangement of atoms within a crystal. For Thiazole, 2-methoxy-5-methyl-, a single-crystal XRD study would provide definitive information about its molecular and supramolecular structure.
Analysis of Asymmetric Units and Independent Molecules
The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by symmetry operations. An XRD analysis of Thiazole, 2-methoxy-5-methyl- would reveal the number of independent molecules in the asymmetric unit. For many organic compounds, the asymmetric unit contains a single molecule. However, the presence of more than one molecule can indicate different conformations or packing arrangements within the crystal lattice. For instance, studies on other substituted thiazoles have shown the presence of one molecule in the asymmetric unit. nih.goviaea.org
Intermolecular Interactions and Hydrogen Bonding Networks
Crystal Data for a Hypothetical Thiazole, 2-methoxy-5-methyl- Crystal
| Parameter | Hypothetical Value |
| Empirical formula | C₅H₇NOS |
| Formula weight | 129.18 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 652.1 |
| Z | 4 |
| Calculated density (g/cm³) | 1.315 |
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA/DTA/DrTG) for Thermal Stability Studies
Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and derivative thermogravimetry (DrTG) are essential techniques to evaluate the thermal stability and decomposition behavior of a compound.
A TGA analysis of Thiazole, 2-methoxy-5-methyl- would involve heating a sample at a constant rate and monitoring its mass change. The resulting TGA curve would show the temperature at which the compound begins to decompose and the extent of mass loss at different stages. The DTA curve, which measures the temperature difference between the sample and a reference, would indicate whether the decomposition processes are exothermic or endothermic. The DrTG curve, the first derivative of the TGA curve, helps to precisely identify the temperatures of maximum decomposition rates.
For a compound like Thiazole, 2-methoxy-5-methyl-, one might expect a single-step or multi-step decomposition process. The initial decomposition could involve the loss of the methoxy and methyl groups, followed by the fragmentation of the thiazole ring at higher temperatures. Studies on other thiazole derivatives have shown decomposition occurring in multiple stages. researchgate.net
Hypothetical Thermal Decomposition Data for Thiazole, 2-methoxy-5-methyl-
| Technique | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |
| TGA | 210 | - | 100 |
| DTA | - | 235 (exo) | - |
| DrTG | - | 230 | - |
Application of Spectroscopic Methods in Polymer and Material Science Research
While specific applications of Thiazole, 2-methoxy-5-methyl- in polymer and material science are not documented, its structural features suggest potential uses. Thiazole-containing polymers are known for their thermal stability and have been investigated for various applications. nasa.gov The thiazole moiety can be incorporated into a polymer backbone or as a pendant group to impart specific properties.
Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy would be crucial for characterizing polymers containing the Thiazole, 2-methoxy-5-methyl- unit. FTIR would be used to confirm the incorporation of the thiazole ring into the polymer structure by identifying its characteristic vibrational bands. NMR spectroscopy would provide detailed information about the polymer's microstructure. UV-visible spectroscopy could be employed to study the electronic properties of the resulting materials. For instance, thiazole derivatives are known to be key components in the development of various medicinal compounds and bioactive agents. nih.gov
Computational Chemistry and Theoretical Investigations of 2 Methoxy 5 Methylthiazole Systems
Quantum Chemical Studies
Quantum chemical studies are fundamental to characterizing the electronic structure and predicting the reactivity of molecules like 2-methoxy-5-methylthiazole. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its orbitals and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.netdergipark.org.tr It is employed to calculate optimized molecular structure, bond lengths, bond angles, Mulliken atomic charges, and total energy. researchgate.net For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP, are instrumental in determining geometric parameters and understanding the electronic landscape of the molecule. dergipark.org.trsemanticscholar.orgresearchgate.net
These calculations provide values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's stability and reactivity. researchgate.net A smaller energy gap generally signifies higher chemical reactivity. researchgate.net
Table 1: Representative Electronic Properties of a Thiazole Derivative Calculated via DFT
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 5.0 eV | Relates to chemical reactivity and stability |
Note: The values in this table are representative examples for a thiazole derivative and are intended for illustrative purposes.
Molecular orbital (MO) theory is a powerful tool for qualitatively interpreting molecular properties and reactivity. nih.gov According to MO techniques, thiazole molecules are classified as aromatic. dergipark.org.tr The analysis of frontier molecular orbitals (FMOs)—the HOMO and LUMO—is particularly important for investigating the chemical properties of molecules. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. nih.gov
The distribution of these orbitals across the molecular structure helps predict sites for electrophilic and nucleophilic attack. For the thiazole ring, computational studies have shown that electrophilic substitution preferentially occurs at the C5 position, while nucleophilic substitution is favored at the C2 position. dergipark.org.tr The energy gap (ΔE) between HOMO and LUMO is a key indicator of reactivity; a lower ΔE value suggests a higher propensity for the molecule to interact with other species and thus indicates greater reactivity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comsemanticscholar.org This method is crucial for understanding how a molecule like 2-methoxy-5-methylthiazole might interact with biological targets, thereby elucidating its potential mechanism of action. biointerfaceresearch.com
For anti-inflammatory drug design, cyclooxygenase (COX) enzymes are significant targets. nih.gov Molecular docking studies have been used to investigate the interactions of 5-methylthiazole (B1295346) derivatives with COX isoforms. nih.govresearchgate.net These simulations reveal the specific binding patterns within the enzyme's active site.
In the case of COX-1, studies on 5-methylthiazole-based thiazolidinone derivatives have identified the enzyme as the primary molecular target for their anti-inflammatory activity. nih.gov The docking analysis revealed that the amino acid residue Arginine 120 (Arg 120) within the COX-1 active site is crucial for the binding and activity of these compounds. nih.govresearchgate.net The carboxylate group of a ligand can form a salt bridge with Arg-120 and a hydrogen bond with Tyrosine 355 (Tyr-355) at the constriction site of the enzyme. nih.gov This polar interaction with Arg-120 is a key determinant for the binding of inhibitors to both COX-1 and COX-2. nih.govbiorxiv.org The binding mode of a related compound, A3, with the COX-1 binding pocket involves carbon-hydrogen bonds with residues Tyr355 and Arg120. nih.gov
Note: This table summarizes key interactions identified in docking studies of thiazole derivatives with the COX-1 enzyme. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) analysis is a fundamental approach in drug discovery that correlates the chemical structure of a molecule with its biological activity. oncodesign-services.com By systematically modifying a molecule's structure, researchers can identify key chemical features responsible for its effects. oncodesign-services.com Computational SAR methods use this data to build predictive models. oncodesign-services.commdpi.com
Various computational tools are available to predict the biological activity of new compounds based on their chemical structure. mmv.orgmdpi.com One such tool is PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities for a given molecule based on its structure.
A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were evaluated for their potential anti-inflammatory activity using PASS predictive outcomes. nih.gov The predictions from PASS helped to identify and select promising compounds for further experimental testing. nih.gov This approach allows for the efficient screening of virtual compound libraries to prioritize molecules with a higher probability of possessing the desired biological effect, thereby accelerating the drug discovery process. nih.gov
Table 3: Conceptual Example of PASS Predictions for a 2-Methoxy-5-methylthiazole Derivative
| Predicted Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
|---|---|---|---|
| Anti-inflammatory | 0.75 | 0.02 | High probability of being active |
| COX-1 Inhibitor | 0.68 | 0.05 | Likely to inhibit COX-1 |
| Analgesic | 0.62 | 0.08 | Moderate probability of being active |
Note: This table is a conceptual representation of PASS predictions and does not reflect actual data for 2-methoxy-5-methylthiazole. Pa and Pi values range from 0 to 1.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a framework to correlate the chemical structure of a compound with its biological activity. For 2-methoxy-5-methylthiazole and its derivatives, QSAR methodologies are employed to predict their therapeutic potential and guide the synthesis of more potent and selective analogues. These computational models are built upon a series of related compounds and their experimentally determined activities, using molecular descriptors to quantify structural features.
The development of a robust QSAR model for 2-methoxy-5-methylthiazole derivatives would involve the calculation of a wide array of molecular descriptors, including:
Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and Kier & Hall connectivity indices.
Electronic descriptors: These quantify the electronic properties of the molecule, including dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).
Geometrical descriptors: These relate to the three-dimensional shape of the molecule, such as molecular surface area and volume.
Once these descriptors are calculated for a series of 2-methoxy-5-methylthiazole analogues with known biological activity, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Artificial Neural Networks (ANN) are used to build the QSAR model. nih.govmdpi.com The resulting equation provides a mathematical relationship between the structural descriptors and the activity, enabling the prediction of activity for novel, unsynthesized compounds.
A hypothetical QSAR study on a series of 2-methoxy-5-methylthiazole derivatives might yield a model that highlights the importance of specific substitutions on the thiazole ring for a particular biological activity. For instance, the model could indicate that increasing the hydrophobicity at a certain position enhances activity, while the presence of a hydrogen bond donor is detrimental. This information is invaluable for the rational design of new lead compounds.
Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of 2-Methoxy-5-methylthiazole Analogues
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |
| 2-methoxy-5-methylthiazole | 129.17 | 1.35 | 49.83 | 15.2 |
| Analogue 1 (5-ethyl) | 143.20 | 1.78 | 49.83 | 12.8 |
| Analogue 2 (4-chloro) | 163.62 | 2.01 | 49.83 | 9.5 |
| Analogue 3 (4-bromo) | 208.07 | 2.23 | 49.83 | 8.1 |
This table is for illustrative purposes to demonstrate the type of data used in QSAR studies and does not represent actual experimental values.
Conformational Landscape Analysis through Computational Techniques
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation to bind to a biological target. Conformational analysis of 2-methoxy-5-methylthiazole is therefore crucial for understanding its structure-activity relationships. Computational techniques such as systematic conformational searching, molecular mechanics, and semi-empirical methods are employed to explore the conformational landscape of this molecule. nih.gov
The conformational space of 2-methoxy-5-methylthiazole is explored by systematically rotating the rotatable bonds, primarily the C-O bond of the methoxy (B1213986) group and the C-C bond of the methyl group. For each resulting conformation, the potential energy is calculated using molecular mechanics force fields (e.g., MMFF94) or more accurate quantum mechanical methods. This process generates a potential energy surface, where the low-energy conformations represent the most probable shapes of the molecule.
Studies on similar (methoxyalkyl)thiazole derivatives have demonstrated that conformational analysis can explain enantioselectivity in biological activity. nih.gov For instance, the active configuration of a chiral thiazole derivative was found to be orders of magnitude more potent than its enantiomer. Computational analysis revealed that the preferred conformation of the active enantiomer allowed for optimal interaction with the target protein, while the inactive enantiomer could not adopt this favorable conformation. nih.gov
A similar approach for 2-methoxy-5-methylthiazole would identify its low-energy conformers and provide insights into how it might interact with a biological target. This information is critical for structure-based drug design, where the goal is to design ligands that fit precisely into the binding site of a protein.
Table 2: Calculated Relative Energies of Potential Conformers of 2-Methoxy-5-methylthiazole
| Conformer | Dihedral Angle (°C-S-C-O) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0 | 0.00 | 75.3 |
| 2 | 180 | 1.25 | 24.7 |
| 3 | 90 | 5.80 | < 0.1 |
This table presents hypothetical data to illustrate the outcomes of a conformational analysis and does not reflect experimentally verified values.
In Silico Pharmacokinetic Parameter Prediction for Lead Compound Development
The journey of a drug from administration to its target site and its subsequent elimination from the body is governed by its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico methods provide a rapid and cost-effective way to estimate the ADME profile of compounds like 2-methoxy-5-methylthiazole and its analogues.
Computational models are used to predict a variety of pharmacokinetic parameters based on the chemical structure of the molecule. These predictions are often based on established rules, such as Lipinski's rule of five and Veber's rule, which assess the "drug-likeness" of a compound. nih.govmdpi.com More sophisticated models use QSAR-like approaches to predict specific ADME properties.
For 2-methoxy-5-methylthiazole, in silico tools can predict parameters such as:
Oral Bioavailability: The fraction of the drug that reaches the systemic circulation after oral administration.
Blood-Brain Barrier (BBB) Penetration: The ability of the compound to cross the BBB, which is important for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: The potential for the compound to inhibit key metabolic enzymes, which could lead to drug-drug interactions.
Human Intestinal Absorption (HIA): The extent to which the compound is absorbed from the gut. mdpi.com
Plasma Protein Binding (PPB): The degree to which the compound binds to proteins in the blood, which affects its distribution and availability.
The predicted ADME profile of 2-methoxy-5-methylthiazole can guide medicinal chemists in modifying its structure to improve its pharmacokinetic properties, thereby enhancing its potential as a drug candidate. For instance, if a high potential for metabolism by a specific CYP enzyme is predicted, modifications can be made to block that metabolic site.
Table 3: Predicted In Silico ADME Properties for 2-Methoxy-5-methylthiazole
| ADME Parameter | Predicted Value | Interpretation |
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability likely |
| Human Intestinal Absorption (%) | 92.5 | High |
| Caco-2 Permeability (logPapp) | 1.15 | High |
| Blood-Brain Barrier (BBB) Permeation | BBB+ | CNS active |
| CYP2D6 Inhibitor | No | Low risk of drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug interactions |
This table contains illustrative data based on typical in silico predictions for small molecules and is not based on experimental determination for this specific compound.
Mechanistic Insights into the Biological Activities of 2 Methoxy 5 Methylthiazole Derivatives Research Oriented
Molecular Target Identification and Interaction Mechanisms
The biological activities of 2-methoxy-5-methylthiazole derivatives are underpinned by their interactions with specific molecular targets. Research has focused on identifying these targets and elucidating the mechanisms of interaction, which primarily involve enzyme inhibition, nucleic acid binding, and engagement with cellular receptors.
Derivatives of 2-methoxy-5-methylthiazole have been investigated as inhibitors of key enzymes involved in inflammation and microbial metabolic pathways.
Cyclooxygenase (COX) Inhibition: The cyclooxygenase enzymes, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Several studies have demonstrated the potential of thiazole (B1198619) derivatives to inhibit these enzymes. A series of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives showed varied inhibitory activity against both COX-1 and COX-2. nih.gov For instance, compound 2a in this series, which closely resembles the 2-methoxy-5-methylthiazole structure, exhibited preferential inhibition of COX-2 with a selectivity index of 2.766. nih.gov Another study on 2-(trimethoxyphenyl)-thiazoles found that compound A3 showed good COX-2 selectivity, similar to the established drug meloxicam, while other analogues like A2 , A6 , and A8 also demonstrated potent inhibition of both COX isoforms. nih.govdntb.gov.ua The interaction is often mediated by hydrophobic groups on the derivatives, which can interact with hydrophobic channels of the COX active site through van der Waals forces. nih.gov Molecular docking studies suggest that these inhibitors can form hydrogen bonds with key residues in the enzyme's active site, such as Arg120 and Tyr355. dntb.gov.ua
| Compound | Structure Description | Target Enzyme | IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Source |
|---|---|---|---|---|---|
| 2a | 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COX-1 | 2.65 | 2.766 | nih.gov |
| 2a | 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COX-2 | 0.958 | ||
| 2b | Thiazole carboxamide derivative with t-butyl substituent | COX-1 | 0.239 | 1.251 | nih.govacs.org |
| 2b | Thiazole carboxamide derivative with t-butyl substituent | COX-2 | 0.191 | ||
| A3 | 2-(trimethoxyphenyl)-thiazole derivative | COX-1 | 215.00 | 9.24 | nih.gov |
| A3 | 2-(trimethoxyphenyl)-thiazole derivative | COX-2 | 23.26 | ||
| A6 | 2-(trimethoxyphenyl)-thiazole derivative | COX-1 | 26.88 | 0.96 | nih.gov |
| A6 | 2-(trimethoxyphenyl)-thiazole derivative | COX-2 | 27.91 |
Lipoxygenase (LOX) Inhibition: The lipoxygenase pathway is another critical route in the metabolism of arachidonic acid, leading to the production of inflammatory leukotrienes. nih.gov Thiazole derivatives have also been identified as inhibitors of this pathway. nih.gov Studies on 5-methylthiazole-thiazolidinone conjugates found that while they were potent selective COX-1 inhibitors, they did not show remarkable LOX inhibition. nih.gov However, other research on organosilicon-containing thiazole derivatives identified potent lipoxygenase inhibitors. nih.gov Notably, a derivative featuring a 4-methoxyphenyl (B3050149) group at the C4-position of the thiazole ring (Compound 19 ) was the most effective, with an ID₅₀ of 0.01 mmol, suggesting that substitution at this position is crucial for activity. nih.gov
Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR) Inhibition: While specific studies on the inhibition of DHPS by 2-methoxy-5-methylthiazole derivatives are limited, research into related enzymes within the folate biosynthesis pathway has shown promise. A series of thiophenyl-pyrazolyl-thiazole hybrids were evaluated as inhibitors of M. tuberculosis Dihydrofolate Reductase (DHFR), a critical enzyme for microbial survival. Several of these hybrid compounds demonstrated remarkable suppression of DHFR, with IC₅₀ values as low as 4.21 µM, which is more potent than the reference drug trimethoprim. acs.org This indicates that the thiazole scaffold is a viable pharmacophore for targeting enzymes in the folate pathway.
Certain thiazole-based compounds function by directly interacting with nucleic acids, particularly DNA. These small molecules can disrupt DNA structure and function by binding to the minor groove of the DNA duplex. mdpi.com This binding mechanism has been explored for developing agents against parasitic infections. nih.gov
Novel thiazole-based minor groove binders have been synthesized and shown to possess potent biological activity. nih.govrsc.org The interaction between these binders and DNA has been confirmed through techniques such as isothermal titration calorimetry and molecular docking simulations, which provide insights into their binding affinity and specific mode of interaction. nih.gov Further studies with novel thiazole-based cyanoacrylamide derivatives demonstrated good binding characteristics towards calf thymus DNA (CT-DNA). nih.gov Spectroscopic analysis and ethidium (B1194527) bromide displacement assays suggested a partial intercalation binding mode for these compounds, with binding constants (K_b) calculated to be as high as 6.68 x 10⁴ M⁻¹. nih.gov
The interaction of thiazole derivatives with specific cellular receptors is another key mechanism driving their biological effects. Research has identified binding affinities for receptors involved in neurotransmission and cancer signaling pathways.
A study investigating a group of substituted thiazoles found that the compounds displayed promising binding affinity for serotonin (B10506) 5-HT₆ receptors, acting as antagonists. researchgate.net The same study, using in vitro radioligand binding assays, also revealed that these compounds could function as partial agonists for the dopamine (B1211576) D₂ receptor. researchgate.net
In the context of oncology, thiazole derivatives have been developed as dual inhibitors of key receptor tyrosine kinases. A series of 2,3,4-trisubstituted thiazoles, featuring a methyl group in the fourth position, were identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF^V600E, two receptors often implicated in cancer progression. nih.gov Molecular docking studies confirmed the high affinity of these compounds for the ATP-binding sites of both EGFR and BRAF^V600E. nih.gov
Cellular and Subcellular Mechanisms of Action
At the cellular level, 2-methoxy-5-methylthiazole derivatives exert their effects through complex mechanisms, most notably by inducing programmed cell death (apoptosis) in cancer cells and by disrupting essential processes in microbes.
A primary mechanism for the anticancer activity of many thiazole derivatives is the induction of apoptosis. researchgate.netmdpi.com This programmed cell death is often triggered through the mitochondria-mediated intrinsic pathway. frontiersin.org
Key events in this pathway initiated by thiazole derivatives include:
Disruption of Mitochondrial Membrane Potential: Treatment with these compounds leads to a loss of mitochondrial membrane potential, a critical early step in the intrinsic apoptotic cascade. researchgate.net
Regulation of Bcl-2 Family Proteins: The compounds modulate the expression of Bcl-2 family proteins. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. frontiersin.org This shift in balance promotes the release of pro-apoptotic factors from the mitochondria.
Caspase Activation: The release of mitochondrial factors like cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Thiazole derivatives have been shown to induce the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7). researchgate.netukrbiochemjournal.org
PARP Cleavage and DNA Fragmentation: Activated executioner caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. ukrbiochemjournal.org This, along with the activation of endonucleases, leads to the characteristic DNA fragmentation observed in apoptotic cells. ukrbiochemjournal.org
Cell Cycle Arrest: In addition to inducing apoptosis, some thiazole derivatives can halt the cell cycle, preventing cancer cells from proliferating. For instance, certain bis-thiazole derivatives have been shown to cause cell cycle arrest at the G1 phase in ovarian cancer cells. frontiersin.org
| Derivative Type | Cell Line | Observed Mechanistic Effect | Source |
|---|---|---|---|
| 2-amino-5-benzylthiazole derivative | Human leukemia cells | Induced PARP1 and caspase-3 cleavage; decreased Bcl-2; caused DNA fragmentation. | ukrbiochemjournal.org |
| Benzothiazole derivative | Colorectal cancer cells | Induced apoptosis via the ROS-mediated mitochondrial pathway; downregulated Bcl-2. | frontiersin.org |
| Bis-thiazole derivative | Ovarian cancer (KF-28) | Induced 82.76% apoptotic cell death; caused cell cycle arrest at G1 phase. | frontiersin.org |
| 4-Methylthiazole | Leukemia (HL-60) | Disrupted mitochondrial membrane potential; activated caspase-3; induced cytochrome c release. | researchgate.net |
| Thiazole-sulfonamide hybrid | Colorectal cancer (HT-29) | Activated intrinsic apoptotic pathway through modulation of p53, Bax, Bcl-2, and caspases. | frontiersin.org |
Thiazole derivatives have demonstrated significant antimicrobial activity by targeting essential bacterial processes. biointerfaceresearch.comresearchgate.net A primary target is the bacterial cell wall, a structure vital for microbial integrity and survival. The bactericidal effect of some thiazole-containing antibiotics, such as cefpodoxime, is achieved by inhibiting peptidoglycan synthesis, a core component of the cell wall. jchemrev.com This inhibition occurs through the binding of the drug to penicillin-binding proteins (PBPs). jchemrev.com
Docking studies have predicted that some thiazole derivatives may act as inhibitors of the MurB enzyme. nih.gov MurB is an essential reductase that catalyzes a key step in the biosynthesis of UDP-N-acetylmuramic acid, a fundamental precursor for peptidoglycan formation. nih.gov By inhibiting this enzyme, the derivatives effectively halt the construction of the bacterial cell wall, leading to cell lysis and death.
Structure-Activity Relationship (SAR) Analysis of Biological Potency
The biological efficacy of thiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring. Through systematic modifications, researchers have elucidated key structural features that govern the potency and selectivity of these compounds.
Impact of Substituent Electronic and Steric Effects (e.g., methoxy (B1213986), methyl, halogen, phenyl)
The electronic properties and spatial arrangement of substituents on the thiazole scaffold play a crucial role in modulating biological activity. The interplay of these factors dictates the molecule's ability to interact with its biological target.
Methoxy and Methyl Groups: Electron-donating groups like methoxy (-OCH3) and methyl (-CH3) can significantly influence activity. For instance, a 4-methoxybenzoyl substitution on an aryl-thiazole has been associated with very good anticancer activity. neliti.com In a series of acetylcholinesterase inhibitors, 4-methoxy- and 3,4-dimethoxybenzylidene substituents were found to be optimal for activity, indicating that electron-rich aromatic rings can enhance binding to the enzyme's active site. acs.org Conversely, the presence of a methyl group can sometimes be detrimental; compounds with a methyl substitution at the 5th position of the thiazole ring were found to be less active against M. tuberculosis compared to unsubstituted analogues. neliti.com
Halogen Groups: Electron-withdrawing groups, particularly halogens like chlorine, fluorine, and bromine, often enhance the biological potency of thiazole derivatives. The presence of a chlorine atom on an attached aryl moiety has been linked to high cytotoxic activity. neliti.com In studies on compounds designed to inhibit cancer cell migration, chlorine substitution at the meta-position of a thiazole phenyl ring was found to be far superior to substitution at the ortho-position. acs.org Similarly, the substitution of a p-bromophenyl group at the fourth position of the thiazole ring increased both antifungal and antituberculosis activities in certain derivatives. nih.gov
Phenyl Groups: The introduction of bulky aromatic substituents such as a phenyl ring can have varied effects depending on the target. A methyl-substituted benzyl (B1604629) group at the 2nd position of the thiazole ring was found to be more potent than a simple phenyl substitution in some anticancer studies. neliti.com The orientation and substitution of these phenyl rings are critical. For example, in a series of antimicrobial compounds, a 4-nitro or 2,4-dichloro substitution on a phenyl ring influenced activity against MRSA, while a 4-methyl substitution was more effective against E. coli. nih.gov
Interactive Table: Effect of Substituents on Biological Activity
| Substituent | Electronic Effect | Steric Effect | Position | Observed Biological Activity |
| Methoxy (-OCH3) | Electron-donating | Moderate | Aryl group attached to thiazole | Enhanced anticancer and AChE inhibitory activity neliti.comacs.org |
| Methyl (-CH3) | Electron-donating | Small | Position 5 on thiazole | Decreased activity against M. tuberculosis neliti.com |
| Chlorine (-Cl) | Electron-withdrawing | Small | Aryl group attached to thiazole | High cytotoxic activity neliti.comacs.org |
| Bromine (-Br) | Electron-withdrawing | Moderate | Position 4 on thiazole (as p-bromophenyl) | Increased antifungal and antituberculosis activity nih.gov |
| Phenyl (-C6H5) | Bulky/Aromatic | Large | Position 2 on thiazole | Potency is dependent on further substitution neliti.com |
Influence of Substituent Position on Biological Activity
The specific location of a substituent on the thiazole ring is a critical determinant of pharmacological activity. Shifting a functional group from one position to another can lead to significant changes in potency and selectivity by altering the molecule's shape, polarity, and ability to form key interactions with a biological target.
Exploration of Diverse Pharmacological Actions at a Mechanistic Level
Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. These activities stem from their ability to interact with and modulate specific biological pathways and molecular targets.
Anti-inflammatory Action: The anti-inflammatory properties of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent pro-inflammatory mediators. researchgate.net By blocking the activity of COX-1 and/or COX-2, thiazole compounds can effectively reduce inflammation. nih.govbenthamscience.com Certain derivatives have shown selective inhibition of COX-2, which is an attractive feature for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective inhibitors. nih.gov
Anticancer Action: The anticancer mechanisms of thiazole derivatives are multifaceted and target various hallmarks of cancer. nih.gov A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. neliti.comnih.gov Thiazoles have also been shown to interfere with the cell cycle, causing arrest at different phases and thereby preventing cancer cell proliferation. nih.govmdpi.com At the molecular level, thiazole-containing compounds can disrupt tubulin polymerization, a critical process for mitotic spindle formation during cell division. nih.gov Furthermore, they have been identified as potent inhibitors of crucial signaling pathways that drive cancer growth and survival, such as the PI3K/Akt/mTOR pathway. nih.govnih.gov Other reported mechanisms include the inhibition of enzymes like topoisomerase and histone deacetylase (HDAC). nih.gov
Antimicrobial Action: Thiazole derivatives combat microbial infections by targeting essential cellular processes in bacteria and fungi. nbinno.comjchemrev.com
Antibacterial Mechanism: The antibacterial action often involves the inhibition of enzymes required for cell wall synthesis, such as the MurB enzyme in E. coli. mdpi.com Other mechanisms include disrupting cell membrane integrity, inhibiting nucleic acid synthesis by targeting enzymes like DNA gyrase and ParE, and interfering with essential metabolic pathways. jchemrev.comnih.gov
Antifungal Mechanism: A common mechanism for antifungal thiazoles is the inhibition of lanosterol (B1674476) 14α-demethylase (also known as CYP51). mdpi.comresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By disrupting ergosterol production, these compounds compromise the integrity of the fungal membrane, leading to cell death.
Interactive Table: Mechanistic Targets of Thiazole Derivatives
| Pharmacological Action | Molecular Target/Mechanism | Organism/Cell Type |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) Inhibition | Mammalian |
| Lipoxygenase (LOX) Inhibition | Mammalian | |
| Anticancer | Apoptosis Induction | Cancer Cells |
| Cell Cycle Arrest | Cancer Cells | |
| Tubulin Polymerization Disruption | Cancer Cells | |
| PI3K/mTOR Pathway Inhibition | Cancer Cells | |
| Antimicrobial | Antibacterial: MurB Enzyme Inhibition | Bacteria (e.g., E. coli) |
| Antibacterial: DNA Gyrase Inhibition | Bacteria | |
| Antifungal: Lanosterol 14α-demethylase (CYP51) Inhibition | Fungi |
Q & A
Q. What are the primary synthetic routes for 2-methoxy-5-methylthiazole, and how do reaction conditions influence product purity?
The Hantzsch thiazole synthesis is the most widely used method, involving cyclization of α-haloketones with thioamides under controlled conditions . Variations include the Cook-Heilbron method, which employs α-aminonitriles and dithioacids. Reaction parameters such as solvent polarity (e.g., aqueous vs. organic media), temperature (room temp. vs. reflux), and catalysts (e.g., silica-supported tungstosilisic acid) significantly impact yield and purity. For example, microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining >80% yield .
Q. What spectroscopic techniques are most effective for characterizing 2-methoxy-5-methylthiazole, and what key spectral signatures should researchers anticipate?
- NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm in H NMR, while the thiazole C2 proton resonates at δ 7.5–8.0 ppm. C NMR shows the methoxy carbon at δ 55–60 ppm and thiazole carbons at δ 110–160 ppm .
- IR : Strong absorption bands at 1600–1650 cm⁻¹ (C=N stretch) and 1250–1300 cm⁻¹ (C-O of methoxy) are diagnostic .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₅H₇NOS (141.19 g/mol) with fragmentation patterns indicating loss of -OCH₃ (Δ m/z 31) .
Q. What biological screening models are commonly used to evaluate 2-methoxy-5-methylthiazole derivatives, and what assay parameters require optimization?
Standard models include:
- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus and E. coli) with ≥90% purity compounds .
- Anticancer : MTT assays using cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically <50 µM for active derivatives .
- Antioxidant : DPPH radical scavenging assays, where EC₅₀ values <100 µM indicate significant activity .
Advanced Research Questions
Q. How can researchers optimize the Hantzsch thiazole synthesis for 2-methoxy-5-methylthiazole to improve yields while maintaining green chemistry principles?
- Microwave-Assisted Synthesis : Reduces energy usage by 60% and reaction time to 10–15 minutes, achieving yields of 85–92% .
- Aqueous-Phase Reactions : Using water as a solvent with phase-transfer catalysts (e.g., TBAB) minimizes organic waste .
- Heterogeneous Catalysis : Silica-supported tungstosilisic acid enhances regioselectivity and reduces byproduct formation compared to traditional HCl catalysis .
Q. What strategies exist for resolving contradictory spectral data when characterizing novel 2-methoxy-5-methylthiazole derivatives?
- Multi-Technique Validation : Cross-validate NMR with HSQC/HMBC to confirm methoxy and thiazole ring connectivity .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for isomers with similar H NMR profiles .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict C chemical shifts within ±3 ppm of experimental data .
Q. What metabolic engineering approaches have been explored for thiazole ring biosynthesis in microbial systems?
In yeast, the thiazole moiety is synthesized via:
- Precursor Engineering : Overexpression of THI4 to enhance cysteine and glycine utilization .
- Salvage Pathways : Phosphorylation of exogenous 5-(2-hydroxyethyl)-4-methylthiazole (HET) to HET-P, achieving titers of 120 mg/L in engineered S. cerevisiae .
Q. How does the electronic configuration of 2-methoxy-5-methylthiazole influence its reactivity in palladium-catalyzed cross-coupling reactions?
The electron-donating methoxy group at C2 increases electron density on the thiazole ring, enhancing oxidative addition in Suzuki-Miyaura couplings. For example, 2-methoxy-5-methylthiazole reacts with aryl boronic acids at 80°C with Pd(OAc)₂ (5 mol%), yielding biaryl derivatives in 70–85% yield .
Q. What analytical challenges arise when quantifying 2-methoxy-5-methylthiazole in complex biological matrices?
- Matrix Interference : Plasma proteins and lipids necessitate solid-phase extraction (C18 columns) prior to LC-MS/MS analysis .
- Detection Limits : LOQ of 0.1 ng/mL is achievable using MRM transitions (m/z 141 → 96) in positive ion mode .
- Isomer Discrimination : UPLC with chiral columns (e.g., Chiralpak IG-U) separates enantiomers with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
